3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
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Overview
Description
MMV665934 is a compound identified as part of the Malaria Box collection, which is a set of compounds provided by the Medicines for Malaria Venture (MMV) for research purposes. This compound has shown significant antimalarial activity, particularly against the Plasmodium falciparum parasite . It is known to inhibit the bc1 complex, a crucial component of the parasite’s mitochondrial electron transport chain .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolines and their derivatives have been reported to interact with various targets, including acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Related compounds have been shown to inhibit ache activity, affecting normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect different cellular components .
Result of Action
Related compounds have been associated with a reduction in ache activity, leading to changes in behavior and body movement .
Chemical Reactions Analysis
MMV665934 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV665934 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antimalarial agents and their mechanisms of action.
Biology: It is used in the study of the Plasmodium falciparum parasite and its metabolic pathways.
Medicine: It is being investigated for its potential use in the treatment of malaria, particularly in cases where resistance to current treatments has developed.
Industry: It is used in the development of new antimalarial drugs and in the screening of compound libraries for antimalarial activity
Comparison with Similar Compounds
MMV665934 is similar to other bc1 complex inhibitors, such as atovaquone. it has shown unique properties in terms of its combination profile with other antimalarial drugs. For example, it exhibits an antagonistic combination profile with artesunate but a synergistic combination profile with proguanil . Other similar compounds include:
- MMV020439
- MMV007574
- MMV007224
These compounds share structural similarities with MMV665934 and have shown similar antimalarial activities .
Biological Activity
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by a bromophenyl group attached to an indeno-pyridazinone core, has been studied for various pharmacological properties, particularly as an enzyme inhibitor and therapeutic agent.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H10BrN3O
- Molecular Weight : 352.1848 g/mol
- CAS Number : 860787-96-8
The compound's structure allows for significant interactions with biological targets, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of Acetylcholinesterase (AChE) , an enzyme crucial for neurotransmitter regulation in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications in conditions like Alzheimer's disease.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory activity against AChE. The inhibition mechanism likely involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent hydrolysis of acetylcholine.
Table 1: Inhibitory Activity Against AChE
Compound | IC50 (µM) | Reference |
---|---|---|
This compound | 12.5 | |
Standard AChE inhibitor (e.g., Donepezil) | 0.5 |
Anticancer Activity
Further investigations have highlighted the potential anticancer properties of this compound. Studies have shown that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and inhibition of proliferation.
Case Study: Anticancer Efficacy
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was tested for cytotoxicity. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Neuroprotective Effects
The neuroprotective effects of this compound have also been explored. By inhibiting AChE and potentially modulating other neuroreceptors, it may offer protective benefits against neurodegenerative diseases.
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 4-bromobenzaldehyde and hydrazine derivatives. Optimizations in synthetic methods could enhance yield and purity for pharmaceutical applications.
Future Directions in Research
Ongoing research is focusing on:
- Structure-Activity Relationship (SAR) studies to identify modifications that enhance biological activity.
- In vivo studies to evaluate the therapeutic potential and safety profile.
- Combination therapies , particularly with established drugs, to assess synergistic effects against cancer.
Properties
IUPAC Name |
3-(4-bromophenyl)indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRELLXJDJBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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